molecular formula C11H19NO2 B6192020 tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate CAS No. 2680537-10-2

tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate

Cat. No. B6192020
M. Wt: 197.3
InChI Key:
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Description

Tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate (TBEMAC) is a five-carbon chain, tert-butylated compound with a single methyl group attached to the second carbon. It is a versatile compound that has been used in a variety of scientific research applications, including as a synthetic intermediate, a reagent, and a catalyst. TBEMAC has been studied to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
2-methyl-2-nitropropane, ethyl acrylate, sodium hydride, tert-butyl bromoacetate, triethylamine, magnesium, 2-chloroethanol, acetic acid, sodium borohydride, acetic anhydride, sulfuric acid, sodium bicarbonate, methylene chloride, ethanol

Reaction
1. Reduction of 2-methyl-2-nitropropane with sodium hydride and ethanol to form 2-methyl-2-aminopropane, 2. Reaction of 2-methyl-2-aminopropane with ethyl acrylate and triethylamine to form tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate, 3. Reaction of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate with magnesium and 2-chloroethanol to form tert-butyl 2-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate, 4. Reduction of tert-butyl 2-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate with sodium borohydride to form tert-butyl 2-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate, 5. Acetylation of tert-butyl 2-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate with acetic anhydride and sulfuric acid to form tert-butyl 2-(2-acetoxyethyl)-2-methylazetidine-1-carboxylate, 6. Reaction of tert-butyl 2-(2-acetoxyethyl)-2-methylazetidine-1-carboxylate with sodium bicarbonate and methylene chloride to form tert-butyl 2-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate, 7. Hydrolysis of tert-butyl 2-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate with acetic acid to form tert-butyl 2-(2-hydroxyethyl)-2-methylazetidine-1-carboxylic acid, 8. Esterification of tert-butyl 2-(2-hydroxyethyl)-2-methylazetidine-1-carboxylic acid with tert-butyl bromoacetate and triethylamine to form tert-butyl 2-(2-(tert-butoxycarbonyloxy)ethyl)-2-methylazetidine-1-carboxylate, 9. Deprotection of tert-butyl 2-(2-(tert-butoxycarbonyloxy)ethyl)-2-methylazetidine-1-carboxylate with sulfuric acid to form tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate

Scientific Research Applications

Tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate has been used in a variety of scientific research applications. It is commonly used as a synthetic intermediate in the synthesis of other compounds. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate has also been used in the study of enzyme inhibition, as it has been demonstrated to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.

Mechanism Of Action

The mechanism of action of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate is not fully understood. It is believed to act as a competitive inhibitor of cytochrome P450 enzymes, as it has been demonstrated to bind to the active site of the enzyme and inhibit its activity. It is also believed to interact with other proteins, such as nuclear receptors, to modulate their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate are not well understood. Studies have demonstrated that it can inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs and other xenobiotics. It has also been shown to modulate the activity of nuclear receptors, which can lead to changes in gene expression and cellular signaling pathways.

Advantages And Limitations For Lab Experiments

The main advantage of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate for laboratory experiments is its versatility. It can be used as a synthetic intermediate, a reagent, a catalyst, and a ligand. It also has the ability to inhibit the activity of cytochrome P450 enzymes, which can be useful for studying drug metabolism. One of the main limitations of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate for laboratory experiments is its toxicity, as it can be toxic if not handled properly. It is also not very stable and can degrade over time.

Future Directions

The future directions of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate research include further study of its mechanism of action and biochemical and physiological effects. It is also important to explore the potential applications of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate in drug development, as it has been demonstrated to have an effect on cytochrome P450 enzymes. Additionally, further research is needed to understand the stability and toxicity of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate, as well as its potential uses as a reagent, catalyst, and ligand.

properties

CAS RN

2680537-10-2

Product Name

tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate

Molecular Formula

C11H19NO2

Molecular Weight

197.3

Purity

95

Origin of Product

United States

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